molecular formula C14H8ClFN2 B11853371 6-Chloro-2-(4-fluorophenyl)quinoxaline

6-Chloro-2-(4-fluorophenyl)quinoxaline

Cat. No.: B11853371
M. Wt: 258.68 g/mol
InChI Key: IVRPGWNTYADMBF-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-fluorophenyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing bicyclic compounds known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-fluorophenyl)quinoxaline typically involves the condensation of 4-fluoroaniline with 6-chloroquinoxaline-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-fluorophenyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-Chloro-2-(4-fluorophenyl)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-fluorophenyl)quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its broad range of biological activities.

    6-Chloroquinoxaline: Similar structure but lacks the fluorine atom.

    2-(4-Fluorophenyl)quinoxaline: Similar structure but lacks the chlorine atom.

Uniqueness

6-Chloro-2-(4-fluorophenyl)quinoxaline is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C14H8ClFN2

Molecular Weight

258.68 g/mol

IUPAC Name

6-chloro-2-(4-fluorophenyl)quinoxaline

InChI

InChI=1S/C14H8ClFN2/c15-10-3-6-12-13(7-10)17-8-14(18-12)9-1-4-11(16)5-2-9/h1-8H

InChI Key

IVRPGWNTYADMBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)Cl)F

Origin of Product

United States

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